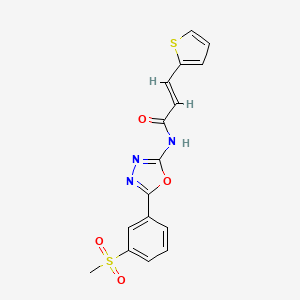

(E)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is part of a class of chemicals that have garnered attention for their structural uniqueness and potential in various applications, excluding drug use and dosage considerations. The focus here is strictly on the scientific exploration of its synthesis, structural and property analyses.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions under specific conditions to achieve high yields. For instance, the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide demonstrates a typical process involving equimolar equivalents of precursor molecules in boiling ethanol under basic conditions for 45 minutes, achieving a 90% yield, determined through NMR spectroscopy and single-crystal X-ray diffraction (Kariuki et al., 2022).

Molecular Structure Analysis

The structural determination of similar compounds is crucial, utilizing techniques like NMR spectroscopy and X-ray diffraction. These methods help elucidate the complex structures of these compounds, offering insights into their molecular geometries and intermolecular interactions, which are essential for understanding their reactivity and properties (Kariuki et al., 2022).

Chemical Reactions and Properties

Compounds within this class participate in various chemical reactions, showcasing a broad reactivity profile. For example, metal-free oxidative arylmethylation cascades highlight the ability of similar structures to form new C-C bonds, enriching their functional group diversity and potential applications in synthesis (Tan et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are pivotal for the compound's applications in material science and other fields. The crystallization in specific space groups and the formation of hydrogen bonds and π-π stacking interactions are notable features that influence the compound's physical characteristics and its interaction with other molecules (Lee et al., 2009).

Chemical Properties Analysis

The chemical behavior, including reactivity towards different reagents and conditions, is fundamental for leveraging the compound in synthetic chemistry. Studies on related compounds demonstrate diverse reactivity patterns, such as participation in cascade reactions and the formation of complex structures with significant biological and chemical potential (Sun et al., 2022).

Wissenschaftliche Forschungsanwendungen

Tyrosine Kinase Inhibitors and Solubility Enhancement

One area of application involves the development of tyrosine kinase inhibitors. A study explored analogues with various Michael acceptor units to define structural requirements for irreversible inhibition, emphasizing the potential of substituted acrylamides in enhancing solubility and irreversible inhibition of isolated EGFR, with morpholine and imidazole derivatives showing the best potency (Smaill et al., 2001).

Novel Organic Compounds Synthesis

Research has also focused on the synthesis of organic compounds, such as the reaction of vinyl phenyl sulfone and various acrylates with diphenyldiazomethane, leading to the formation of 5,5-diphenyl-3-(arylsulfonyl)-Δ2-pyrazolines. This demonstrates the chemical versatility and reactivity of sulfone and acrylate compounds in synthesizing new organic materials (Vasin et al., 2015).

Chelating Resin for Metal Adsorption

Another application is seen in the synthesis of chelating resin from acrylamide-based monomers for the adsorption of metal ions like Copper(II) and Chromium(III), highlighting the material's application in water treatment and purification technologies (Şerife Saçmacı et al., 2010).

Antibacterial Agents for Rice Bacterial Diseases

A series of new oxadiazole sulfone derivatives containing an amide moiety was synthesized for screening as high-efficiency antibacterial agents against rice bacterial diseases. This underscores the compound's potential in agricultural applications to protect crops from bacterial infections (Chengqian Wei et al., 2021).

Injectable Hydrogels for Biomedical Applications

Research into sulfonate-containing hydrogels, synthesized by reacting acrylamide with other monomers, has shown potential in creating materials with tunable mechanical and swelling properties. These materials are of interest for biomedical applications, including drug delivery systems and tissue engineering scaffolds (Jue Liang et al., 2016).

Eigenschaften

IUPAC Name |

(E)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S2/c1-25(21,22)13-6-2-4-11(10-13)15-18-19-16(23-15)17-14(20)8-7-12-5-3-9-24-12/h2-10H,1H3,(H,17,19,20)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOVQJFOKHVTAY-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2489808.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2489809.png)

![Methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate](/img/structure/B2489815.png)

![1,7-dimethyl-8-(2-(4-(2-methylbenzyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489816.png)

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2489818.png)

![N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2489823.png)